molecular formula C16H15NO3S B2581203 3-[2-(2-Methoxy-phenoxy)-ethyl]-3H-benzothiazol-2-one CAS No. 797780-54-2

3-[2-(2-Methoxy-phenoxy)-ethyl]-3H-benzothiazol-2-one

Cat. No.: B2581203
CAS No.: 797780-54-2
M. Wt: 301.36
InChI Key: QGLZFPCRHDLCIQ-UHFFFAOYSA-N
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Description

3-[2-(2-Methoxy-phenoxy)-ethyl]-3H-benzothiazol-2-one is a chemical compound with the molecular formula C16H15NO3S It is known for its unique structure, which combines a benzothiazole ring with a methoxyphenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Methoxy-phenoxy)-ethyl]-3H-benzothiazol-2-one typically involves the reaction of 2-aminobenzothiazole with 2-(2-methoxyphenoxy)ethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Methoxy-phenoxy)-ethyl]-3H-benzothiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol under reflux conditions.

    Substitution: Sodium hydride in DMF at elevated temperatures.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the reduced benzothiazole derivative.

    Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

3-[2-(2-Methoxy-phenoxy)-ethyl]-3H-benzothiazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(2-Methoxy-phenoxy)-ethyl]-3H-benzothiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[2-(2-Methoxy-phenoxy)-ethoxy]-phenylamine
  • 3-[2-(2-Methoxy-2-oxoethyl)phenoxy]-3-oxo-2-phenylpropanoic acid

Uniqueness

3-[2-(2-Methoxy-phenoxy)-ethyl]-3H-benzothiazol-2-one stands out due to its unique combination of a benzothiazole ring and a methoxyphenoxyethyl group. This structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3-[2-(2-methoxyphenoxy)ethyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-19-13-7-3-4-8-14(13)20-11-10-17-12-6-2-5-9-15(12)21-16(17)18/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLZFPCRHDLCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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